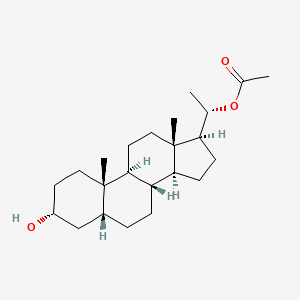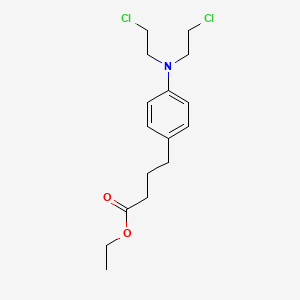
1-N-Ethylgaramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Ethylgaramine is a compound that is primarily used as a reference standard in laboratory tests. It is often provided in the form of its sulfate salt, this compound sulfate, and is used in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Ethylgaramine typically involves the ethylation of garamine. The reaction conditions often include the use of ethylating agents under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound sulfate involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-N-Ethylgaramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted garamine compounds .
Applications De Recherche Scientifique
1-N-Ethylgaramine is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies involving the interaction of aminoglycosides with biological systems.
Medicine: As a component in the development of pharmaceutical formulations.
Industry: Used in the quality control of pharmaceutical products
Mécanisme D'action
The mechanism of action of 1-N-Ethylgaramine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 1-N-Ethylgaramine include other aminoglycosides such as netilmicin, gentamicin, and tobramycin .
Uniqueness
This compound is unique due to its specific ethylation, which imparts distinct chemical properties and biological activities compared to other aminoglycosides. This makes it particularly useful in certain analytical and pharmaceutical applications .
Propriétés
Numéro CAS |
67666-41-5 |
|---|---|
Formule moléculaire |
C15H31N3O6 |
Poids moléculaire |
349.42 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8+,9+,10-,11+,12-,13+,14+,15-/m0/s1 |
Clé InChI |
NYPNSRUEPMFDBL-GFZNZWEUSA-N |
SMILES isomérique |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
SMILES canonique |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)


![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)






